molecular formula C20H26ClN3O2S B2668499 N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215524-26-7

N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No. B2668499
CAS RN: 1215524-26-7
M. Wt: 407.96
InChI Key: FSOFMXSTAGBLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O2S and its molecular weight is 407.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

One area of research has focused on the synthesis and reactivity of compounds related to N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride. For example, studies have explored the synthesis of related compounds through various chemical reactions, highlighting the versatility of these molecules in synthetic chemistry (Aleksandrov & El’chaninov, 2017), (Davis, Groshens, & Parrish, 2010).

Molecular Characterization and Biological Activity

Another significant area of research involves the molecular characterization and investigation of the biological activity of these compounds. Research has delved into their structural characterization using techniques such as IR, NMR, and XRD, alongside theoretical studies with density functional theory (DFT) modeling. For instance, a study on a thiazole-based heterocyclic amide related to the compound revealed antimicrobial activity against various microorganisms, suggesting potential pharmacological applications (Cakmak et al., 2022).

Synthesis of Derivatives with Biological Applications

Research has also been conducted on the synthesis of various derivatives and their biological applications. For example, studies on the synthesis of dyes from related aldehydes indicate the potential for developing new materials with specific properties (Davis, Groshens, & Parrish, 2010). Additionally, novel dicationic imidazo[1,2-a]pyridines derived from related compounds have shown promising DNA affinities and in vitro activities against protozoal infections, highlighting the therapeutic potential of these compounds (Ismail et al., 2004).

Antimicrobial and Anticancer Activities

The exploration of antimicrobial and anticancer activities has been a focal point of research. For instance, new 1,2,4-triazole Schiff base and amine derivatives related to the compound have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities, showing effective antiurease and antioxidant properties (Sokmen et al., 2014).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S.ClH/c1-5-22(6-2)9-10-23(19(24)16-8-7-11-25-16)20-21-18-15(4)12-14(3)13-17(18)26-20;/h7-8,11-13H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOFMXSTAGBLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)C)C)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.